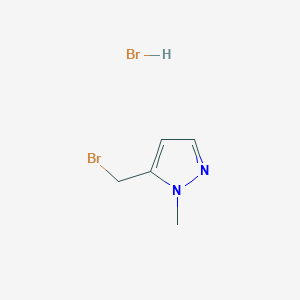

5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

説明

5-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS: 2007915-81-1) is a brominated pyrazole derivative with the molecular formula C₅H₈Br₂N₂. It is a hydrobromide salt characterized by a pyrazole ring substituted with a bromomethyl group at position 5 and a methyl group at position 1. The compound is available in purities up to 97% and is typically sold in quantities of 250 mg, 100 mg, or 1 g . Its primary applications include serving as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Notably, commercial availability of this compound has been discontinued in some markets, as indicated by supplier listings .

特性

IUPAC Name |

5-(bromomethyl)-1-methylpyrazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.BrH/c1-8-5(4-6)2-3-7-8;/h2-3H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOXRKLAIZZZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855907-09-3 | |

| Record name | 1H-Pyrazole, 5-(bromomethyl)-1-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide typically involves the bromination of 1-methyl-1H-pyrazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions to ensure complete bromination.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve safety. The bromination reaction is followed by the addition of hydrobromic acid to form the hydrobromide salt, which is then purified through crystallization.

化学反応の分析

Types of Reactions

5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazole derivatives or reduced under specific conditions to yield different functionalized pyrazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.

科学的研究の応用

5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a pyrazole derivative with a variety of applications in scientific research . It is a heterocyclic compound with a five-membered pyrazole ring, a bromomethyl group, and a methyl group. The hydrobromide salt form enhances the compound's stability and solubility.

Scientific Research Applications

This compound is a versatile building block in chemistry, biology, medicine, and industry.

Chemistry

- Synthesis of Pyrazole Derivatives It serves as a building block for synthesizing more complex pyrazole derivatives, useful in developing new materials and catalysts.

- Organic Synthesis It is employed as a reagent in organic synthesis for creating heterocyclic compounds.

- Chemical Modifications The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biology

- Enzyme Inhibitors and Receptor Ligands It is used to study enzyme inhibitors and receptor ligands because of its ability to interact with biological macromolecules.

- Biological Activity It has potential biological activities, including antimicrobial and anticancer properties.

- Interaction Studies It may interact with various biological targets, suggesting its involvement in biological processes.

Medicine

- Therapeutic Properties It is investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

- Drug Discovery It is explored as a lead compound in drug discovery for developing new therapeutic agents.

Industry

- Specialty Chemicals It is utilized in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals.

- Herbicides Pyrazole derivatives are valuable as production intermediates for isoxazoline derivatives with excellent herbicidal effects .

Chemical Reactions

This compound undergoes several chemical reactions:

- Nucleophilic Substitution The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by amines, thiols, or alkoxides.

- Oxidation and Reduction The compound can be oxidized to form corresponding pyrazole derivatives or reduced under specific conditions to yield different functionalized pyrazoles.

Safety and Hazards

This compound has several hazard classifications :

- Acute Toxicity Harmful if swallowed.

- Skin Irritation Causes skin irritation.

- Eye Irritation Causes serious eye irritation.

- Respiratory Irritation May cause respiratory irritation.

作用機序

The mechanism of action of 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Bromomethyl and Hydrobromide Groups

Several hydrobromide salts share functional or structural similarities with the target compound. Key examples include:

Key Observations :

- Core Heterocycle Differences: The substitution of pyrazole with isoquinoline or benzimidazole alters electronic properties and reactivity. For instance, benzimidazole derivatives often exhibit enhanced aromatic stability and basicity compared to pyrazoles .

- Melting Points: The higher melting points of isoquinoline and benzimidazole derivatives suggest stronger intermolecular forces or crystallinity compared to the target compound, though data for the latter is incomplete .

Brominated Pyrazole Derivatives with Alternative Substituents

4-Bromo-3-methyl-1H-pyrazol-5-amine Hydrobromide

- Molecular Formula : C₄H₇Br₂N₃

- CAS: Multiple synonyms (e.g., 5-Amino-4-bromo-3-methylpyrazole HBr) .

- Key Differences : The presence of an amine group at position 5 instead of bromomethyl significantly impacts reactivity. This compound is used in nucleophilic substitution reactions, whereas the bromomethyl group in the target compound facilitates alkylation or cross-coupling reactions .

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

- Molecular Formula : C₁₃H₁₄Br₂N₂O

- Synthesis : Prepared via Procedure A4 (exact method undisclosed) .

- Key Differences : The addition of a ketone group at position 3 and a dimethylphenyl substituent introduces steric hindrance and electronic effects, making this compound more suited for metal-catalyzed reactions .

Functional and Application-Based Comparisons

Stability and Handling

- Target Compound: Limited stability data, but hydrobromide salts generally require storage in cool, dry conditions to prevent decomposition .

- 7-Bromo-6-(4-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole : Requires protection from light and storage at -30°C due to photosensitivity, highlighting the instability of some brominated heterocycles .

Research Findings and Data Gaps

- Spectral Data : While LC/MS data (m/z 317 [M+H]⁺) exists for analogues like 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one , similar data for the target compound is lacking.

生物活性

5-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide (CAS No. 1855907-09-3) is a pyrazole derivative that has garnered attention for its unique chemical structure and potential biological activities. This compound is characterized by a bromomethyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring, which may influence its reactivity and biological interactions.

Chemical Structure

The molecular formula of this compound is C₅H₈Br₂N₂, indicating the presence of bromine atoms which contribute to its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. In one study, a related pyrazole compound showed a minimum inhibitory concentration (MIC) of 62.5 μg/mL against multiple Salmonella serotypes, indicating potent antimicrobial properties .

Cytotoxicity and Cell Viability

The cytotoxic effects of pyrazole derivatives have also been investigated. In cell viability assays using HeLa and Vero cell lines, certain pyrazole compounds demonstrated high viability rates (100%) at specific concentrations, suggesting a favorable safety profile . However, it is crucial to note that some derivatives may exhibit lower viability at higher concentrations, highlighting the need for careful dosage considerations.

The mechanism through which this compound exerts its biological effects may involve interaction with key enzymes and receptors in microbial and cellular pathways. For example, it may inhibit enzymes involved in inflammatory responses or microbial growth, although specific studies on this compound's mechanism are still limited.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Structure | Moderate (MIC: 62.5 μg/mL) | High (100% viability at low concentrations) |

| 4-Bromo-3,5-dimethylpyrazole | Similar structure with additional methyl groups | High (MIC: <50 μg/mL) | Moderate (varies by concentration) |

| 4,5-Dihydro-1H-pyrazole derivatives | Varied substituents | Variable effectiveness | Variable cytotoxicity |

Study on Antimicrobial Efficacy

A study conducted on various pyrazole derivatives revealed that modifications in the side chains significantly influenced their antimicrobial efficacy. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Gram-negative bacteria compared to their non-halogenated counterparts .

Evaluation of Cytotoxic Effects

In another investigation focusing on the cytotoxicity of pyrazole derivatives, researchers found that specific structural modifications could lead to improved selectivity for cancer cells while minimizing toxicity to normal cells. This suggests potential therapeutic applications for compounds like this compound in cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide?

The synthesis typically involves cyclization and halogenation steps. For example:

- Cyclization : Ethyl acetoacetate and phenylhydrazine undergo condensation to form pyrazole intermediates. Bromination of the methyl group using brominating agents like PBr₃ or N-bromosuccinimide (NBS) can introduce the bromomethyl moiety .

- Halogenation : Intermediate pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) are treated with brominating agents under controlled conditions to achieve regioselective substitution .

- Purification : Column chromatography (e.g., silica gel, hexane/EtOAC eluent) is commonly used to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- X-ray Crystallography : Determines crystal structure and confirms regiochemistry of bromination (e.g., bond lengths and angles) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl and bromomethyl groups) and verify substitution patterns .

- IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in a dry, ventilated environment at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture due to hydroscopic hydrobromide salts .

- Safety : Use PPE (gloves, goggles) to mitigate risks from bromine’s toxicity and corrosivity. Refer to SDS guidelines for spill management .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the bromomethyl group in cross-coupling reactions?

Q. How can structural modifications enhance the compound’s pharmacological activity?

- Structure-Activity Relationship (SAR) : Replace the bromine atom with other halogens (e.g., Cl, I) or functional groups (e.g., -CF₃) to modulate lipophilicity and binding affinity. Pyrazole derivatives with electron-withdrawing groups show improved antimicrobial activity .

- Hybridization : Conjugate with thiadiazole or triazole moieties to enhance bioavailability and target specificity .

Q. What are the challenges in achieving high yields during scale-up synthesis?

- Optimization : Control reaction temperature (e.g., 80–100°C for cyclization) and stoichiometry (e.g., 1:1.2 ratio of pyrazole intermediate to brominating agent) .

- Side Reactions : Competing oxidation or over-bromination can occur; use inert atmospheres (N₂/Ar) and catalytic inhibitors (e.g., AIBN) .

Q. How do crystallographic data resolve contradictions in reported molecular geometries?

- Comparative Analysis : Overlay X-ray structures of related compounds (e.g., 5-(4-bromophenoxy)-1-methyl-3-methyl-1H-pyrazole derivatives) to identify torsional angle discrepancies caused by steric effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. halogen bonding) that influence packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。